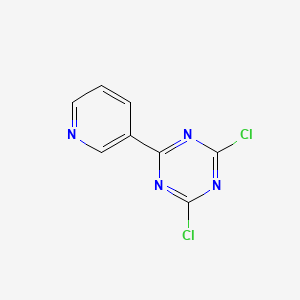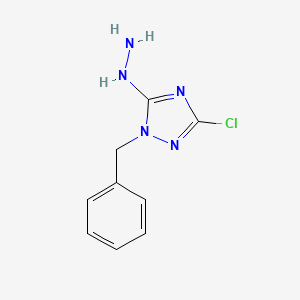
2,4-Dichloro-6-(pyridin-3-YL)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-(pyridin-3-YL)-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(pyridin-3-YL)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 3-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions. The process can be summarized as follows:
Starting Materials: Cyanuric chloride and 3-aminopyridine.
Reaction Conditions: The reaction is conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C.
Procedure: Cyanuric chloride is added to a solution of 3-aminopyridine in dichloromethane, followed by the addition of triethylamine. The mixture is stirred for several hours until the reaction is complete.
Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-(pyridin-3-YL)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles, such as amines or thiols, under mild conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include substituted triazines, which can have various functional groups attached to the triazine ring, enhancing their chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-(pyridin-3-YL)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-(pyridin-3-YL)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular pathways, leading to altered cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-6-phenyl-1,3,5-triazine: Similar structure but with a phenyl group instead of a pyridinyl group.
2,4-Dichloro-6-methyl-1,3,5-triazine: Contains a methyl group, leading to different chemical properties.
2,4-Dichloro-6-(4-pyridyl)-1,3,5-triazine: Similar to the target compound but with the pyridinyl group at a different position.
Uniqueness
2,4-Dichloro-6-(pyridin-3-YL)-1,3,5-triazine is unique due to the presence of the pyridinyl group at the 3-position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with biological targets, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C8H4Cl2N4 |
|---|---|
Molekulargewicht |
227.05 g/mol |
IUPAC-Name |
2,4-dichloro-6-pyridin-3-yl-1,3,5-triazine |
InChI |
InChI=1S/C8H4Cl2N4/c9-7-12-6(13-8(10)14-7)5-2-1-3-11-4-5/h1-4H |
InChI-Schlüssel |
OOQOMWGGENUWJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NC(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11712695.png)
![(3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11712702.png)
![(2E)-N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-phenylprop-2-enamide](/img/structure/B11712707.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712721.png)
![5-bromo-2-{[(5-bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712729.png)
![2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11712733.png)



![N-[4-(benzylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4'-octylbiphenyl-4-carboxamide](/img/structure/B11712750.png)
![3-[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11712755.png)
